LY341495

Vue d'ensemble

Description

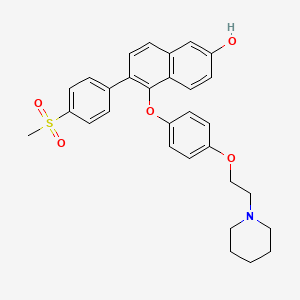

LY-341495 est un composé de recherche développé par la société pharmaceutique Eli Lilly. Il s'agit d'un antagoniste orthostérique puissant et sélectif des récepteurs métabotropiques du glutamate de groupe II (mGluR 2/3) . Ce composé a été largement utilisé dans la recherche scientifique pour étudier le rôle de ces récepteurs dans divers processus physiologiques et pathologiques.

Applications De Recherche Scientifique

LY-341495 has been extensively used in scientific research due to its potent and selective antagonism of group II metabotropic glutamate receptors. Some of its applications include:

Neuroscience: Studying the role of mGluR 2/3 in synaptic plasticity, learning, and memory.

Psychiatry: Investigating the potential antidepressant effects of LY-341495 in animal models.

Pharmacology: Examining the interaction of LY-341495 with other neurotransmitter systems, such as dopamine and opioid receptors.

Drug Development: Exploring the potential of LY-341495 as a lead compound for developing new therapeutics for neurological and psychiatric disorders.

Mécanisme D'action

Target of Action

LY341495 is a highly potent and selective antagonist for the group II metabotropic glutamate receptors (mGluR 2/3) . These receptors play a crucial role in the central nervous system, modulating neuronal excitability and synaptic plasticity .

Mode of Action

This compound interacts with its targets, the mGluR 2/3 receptors, by binding to them and blocking their activity . This antagonistic action prevents the normal activation of these receptors, leading to changes in downstream signaling pathways .

Biochemical Pathways

The antagonistic action of this compound on mGluR 2/3 receptors affects several biochemical pathways. For instance, it has been shown to influence the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway . This pathway is crucial for protein synthesis and cell growth, and its dysregulation has been implicated in various neurological disorders .

Pharmacokinetics

A related compound, the 1-fluorocyclopropane analog, has been reported to have a superior pharmacokinetic profile and similar mGluR 2/3 affinity .

Result of Action

The antagonistic action of this compound on mGluR 2/3 receptors leads to various molecular and cellular effects. For example, it has been shown to reverse the behavioral effects of chronic unpredictable stress in mice, suggesting an antidepressant-like effect . It also reverses the anti-dyskinetic and anti-psychotic benefits conferred by mGlu 2 activation and serotonin 2A (5-HT 2A) antagonism .

Analyse Biochimique

Biochemical Properties

LY341495 interacts with various enzymes, proteins, and other biomolecules, primarily through its antagonistic effect on group II metabotropic glutamate receptors . It has been found to have IC50 values of 2.3, 1.3, 173, 990, 6800, 8200, and 22000 nM for human mGlu 2, mGlu 3, mGlu 8, mGlu 7a, mGlu 1a, mGlu 5a, and mGlu 4a receptors respectively . This indicates that this compound has a high affinity for mGlu 2 and mGlu 3 receptors, suggesting that these receptors are the primary targets of this compound in biochemical reactions .

Cellular Effects

This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to reverse the anti-dyskinetic and anti-psychotic benefits conferred by mGlu 2 activation and serotonin 2A (5-HT 2A) antagonism . In addition, this compound treatment has been observed to inhibit B16-F10 melanoma growth in vivo . These effects suggest that this compound can influence cell function by modulating cell signaling pathways and gene expression .

Molecular Mechanism

The mechanism of action of this compound involves its antagonistic effect on group II metabotropic glutamate receptors . By binding to these receptors, this compound inhibits their activation, thereby modulating the signaling pathways that they are involved in . This can lead to changes in gene expression and cellular metabolism . For example, in several rodent models, acute administration of this compound induced antidepressant-like effects via a mechanism of action similar to that of ketamine .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have not been extensively studied. It has been observed that chronic this compound treatment can reverse the behavioral effects of chronic unpredictable stress (CUS) in mice

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages . For instance, it has been found that a higher dose of this compound, associated with a higher antagonistic effect at mGlu 3 receptors, resulted in a reduction of the reversal of mGlu 2 activation and 5-HT 2A blockade on dyskinesia . This suggests that the dosage of this compound can significantly influence its effects.

Metabolic Pathways

Given its role as a group II metabotropic glutamate receptor antagonist, it is likely that this compound interacts with enzymes and cofactors involved in glutamate signaling .

Transport and Distribution

Given its role as a group II metabotropic glutamate receptor antagonist, it is likely that this compound interacts with transporters or binding proteins involved in glutamate signaling .

Subcellular Localization

Given its role as a group II metabotropic glutamate receptor antagonist, it is likely that this compound is localized to areas of the cell where these receptors are present .

Méthodes De Préparation

La synthèse de LY-341495 implique plusieurs étapes, en commençant par la préparation de l'intermédiaire clé, l'acide (2S)-2-amino-2-[(1S,2S)-2-carboxycycloprop-1-yl]-3-(xanth-9-yl)propanoïque Les conditions de réaction impliquent souvent l'utilisation de bases fortes et de températures élevées pour faciliter les réactions de cyclisation et de couplage

Analyse Des Réactions Chimiques

LY-341495 subit diverses réactions chimiques, notamment :

Oxydation : Ce composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction : LY-341495 peut être réduit pour former des analogues réduits, qui peuvent avoir des propriétés pharmacologiques différentes.

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés.

Applications de la recherche scientifique

LY-341495 a été largement utilisé dans la recherche scientifique en raison de son antagonisme puissant et sélectif des récepteurs métabotropiques du glutamate de groupe II. Voici quelques-unes de ses applications :

Neurosciences : Étudier le rôle de mGluR 2/3 dans la plasticité synaptique, l'apprentissage et la mémoire.

Psychiatrie : Enquêter sur les effets antidépresseurs potentiels de LY-341495 dans les modèles animaux.

Pharmacologie : Examiner l'interaction de LY-341495 avec d'autres systèmes de neurotransmetteurs, tels que les récepteurs de la dopamine et des opiacés.

Développement de médicaments : Explorer le potentiel de LY-341495 comme composé principal pour le développement de nouvelles thérapies pour les troubles neurologiques et psychiatriques.

Mécanisme d'action

LY-341495 exerce ses effets en se liant sélectivement aux récepteurs métabotropiques du glutamate de groupe II (mGluR 2/3) et en les bloquant . Ces récepteurs sont impliqués dans la modulation de la transmission synaptique et de l'excitabilité neuronale. En antagonisant ces récepteurs, LY-341495 peut influencer diverses voies de signalisation, y compris celles liées à la libération de neurotransmetteurs et à la plasticité synaptique . Ce mécanisme d'action sous-tend ses effets sur le comportement, la cognition et la perception de la douleur.

Comparaison Avec Des Composés Similaires

LY-341495 est unique en raison de sa forte puissance et de sa sélectivité pour les récepteurs métabotropiques du glutamate de groupe II. Parmi les composés similaires, on peut citer :

LY-487,379 : Un modulateur allostérique positif de mGluR 2, qui s'est avéré avoir des effets anti-dyskinetiques et antipsychotiques.

LY-354,740 : Un agoniste orthostérique de mGluR 2/3, utilisé dans la recherche pour étudier les effets de l'activation des récepteurs.

1-fluoro-LY-341,495 : Un analogue présentant un profil pharmacocinétique supérieur et une affinité mGluR 2/3 similaire.

Ces composés partagent des cibles similaires mais diffèrent dans leurs mécanismes d'action spécifiques et leurs profils pharmacologiques, soulignant l'unicité de LY-341495 dans son antagonisme sélectif de mGluR 2/3.

Propriétés

Numéro CAS |

201943-63-7 |

|---|---|

Formule moléculaire |

C20H19NO5 |

Poids moléculaire |

353.4 g/mol |

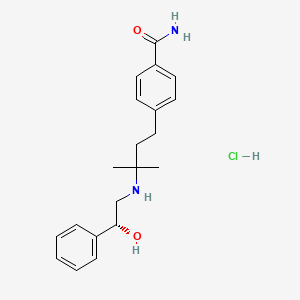

Nom IUPAC |

(1S)-2-[(1S)-1-amino-1-carboxy-2-(9H-xanthen-9-yl)ethyl]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C20H19NO5/c21-20(19(24)25,15-9-13(15)18(22)23)10-14-11-5-1-3-7-16(11)26-17-8-4-2-6-12(14)17/h1-8,13-15H,9-10,21H2,(H,22,23)(H,24,25)/t13-,15?,20-/m0/s1 |

Clé InChI |

VLZBRVJVCCNPRJ-UKEAJUSLSA-N |

SMILES |

C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O |

SMILES isomérique |

C1[C@@H](C1[C@@](CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O |

SMILES canonique |

C1C(C1C(CC2C3=CC=CC=C3OC4=CC=CC=C24)(C(=O)O)N)C(=O)O |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

2-amino-2-(2-carboxycycloprop-1-yl)-3-(xanth-9-yl)propanoic acid LY 341495 LY-341495 LY341495 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is LY341495?

A1: this compound is a potent and selective antagonist of group II metabotropic glutamate receptors (mGluR2/3). [, ]

Q2: How does this compound interact with mGluR2/3 receptors?

A2: this compound acts as a competitive antagonist, binding to the glutamate binding site on mGluR2/3 receptors and preventing activation by the endogenous agonist, glutamate. [, ]

Q3: What are the downstream effects of this compound binding to mGluR2/3 receptors?

A3: this compound binding to mGluR2/3 receptors inhibits their downstream signaling pathways. This includes blocking the suppression of glutamate release from presynaptic neurons and inhibiting the activation of G-proteins coupled to the receptors. [, , ]

Q4: How does the affinity of this compound for mGluR2 differ from its affinity for mGluR4?

A4: this compound exhibits weak selectivity for mGluR2 over mGluR4, impacting the interpretation of glutamate selectivity in the presence of this antagonist. Increasing concentrations of this compound diminishes the inherent selectivity of glutamate for mGluR2 over mGluR4. []

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C20H19NO5. Its molecular weight is 353.37 g/mol.

Q6: Is there spectroscopic data available for this compound?

A6: While this document does not provide specific spectroscopic data, details on analytical methods used to characterize this compound can be found in the cited research papers.

Q7: What are the potential therapeutic applications of this compound?

A7: Preclinical studies suggest potential therapeutic applications of this compound in various neurological and psychiatric disorders, including depression, anxiety, schizophrenia, addiction, and Parkinson's disease. [, , , , , ]

Q8: How does this compound compare to ketamine in terms of its antidepressant-like effects?

A8: Both this compound and ketamine exhibit rapid antidepressant-like effects in preclinical models. Mechanistically, this compound, similar to ketamine, rapidly activates the mTOR pathway and increases synaptic protein levels. []

Q9: Are there any studies combining this compound with other drugs for potential therapeutic benefits?

A9: Research indicates that combining this compound with (R)-ketamine can induce rapid and sustained antidepressant-like effects in the chronic unpredictable mild stress (CUMS) model of depression, potentially offering a more effective treatment strategy with reduced side effects. []

Q10: How does chronic this compound treatment affect hippocampal mTORC1 signaling in mice with CUS-induced depression?

A10: Chronic administration of this compound effectively reverses CUS-induced behavioral deficits and rescues CUS-induced reductions in mTORC1 phosphorylation, downstream effector activation, and synaptic protein expression in the hippocampus. []

Q11: Does this compound impact dopaminergic neurotransmission?

A11: Acute administration of this compound, similar to ketamine, enhances dopaminergic neurotransmission. This effect is evidenced by an increase in spontaneously active dopamine neurons in the ventral tegmental area, elevated dopamine levels in the nucleus accumbens and prefrontal cortex, and enhanced locomotor-stimulatory effects of quinpirole. []

Q12: What is the role of this compound in pain modulation?

A12: Intrathecal administration of this compound demonstrates antinociceptive effects in the formalin test by suppressing the phase 2 flinching response, suggesting the involvement of group II mGluRs in facilitated pain processing at the spinal level. []

Q13: How does the combination of this compound and morphine impact nociception?

A13: Intrathecal co-administration of this compound and morphine reveals a synergistic interaction in producing antinociception, suggesting potential therapeutic benefits for managing pain. []

Q14: Can this compound influence the immunosuppressive function of MDSCs and melanoma tumor growth?

A14: this compound has been shown to attenuate the immunosuppressive activity of myeloid-derived suppressor cells (MDSCs) expressing mGluR2/3. In vivo, this compound treatment inhibited B16-F10 melanoma tumor growth. []

Q15: What in vitro assays have been used to study this compound?

A15: Various in vitro assays have been employed to characterize the pharmacological profile of this compound, including radioligand binding assays using [3H]this compound, [3H]-LY341495 binding assays in cells expressing human group II (mGlu2 and mGlu3) receptors, and functional assays such as [35S]GTPγS binding and cAMP accumulation assays. [, , ]

Q16: What animal models have been used to study the effects of this compound?

A16: this compound has been evaluated in various animal models, including rodent models of depression (forced swim test, tail suspension test, chronic unpredictable stress), pain (formalin test, thermal nociception), Parkinson’s disease (MPTP-induced toxicity), and addiction (cocaine self-administration and reinstatement). [, , , , , , ]

Q17: Have there been any clinical trials conducted with this compound?

A17: While this document does not cite clinical trials for this compound, it's crucial to consult updated clinical trial databases for the latest information on its clinical development.

Q18: What is known about the safety and toxicity profile of this compound?

A18: Preclinical studies provide insights into the safety and toxicity profile of this compound. Further investigation is needed to fully elucidate its safety profile and potential long-term effects.

Q19: What is the historical context and key milestones in the research of this compound?

A19: this compound has been instrumental in advancing our understanding of group II mGluRs and their potential as therapeutic targets since its initial characterization in the late 1990s. [] Its development has facilitated numerous preclinical studies and contributed to the emergence of mGluR-based drug discovery efforts for various neurological and psychiatric disorders.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-acetyl-2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-oxo-2,7-dihydro-1H-pyrazolo[1,2-a]pyrazole-5-carboxylic acid](/img/structure/B1675593.png)

![(2R)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-[2-[[(2S)-2-amino-3-methyl-3-sulfanylbutanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoic acid](/img/structure/B1675595.png)

![2-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-[3-(1-methylethoxy)phenyl]-4(3H)-quinazolinone](/img/structure/B1675601.png)

![3-Amino-5-chloro-N-cyclopropyl-6-methoxy-4-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1675602.png)